REACTION_SMILES
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[CH2:1]1[CH:2]([NH:10][S:11](=[O:12])(=[O:13])[CH:14]([CH3:15])[CH3:16])[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[CH3:28][C:29](=[O:30])[OH:31].[I+3:22]([OH:23])([O-:24])([O-:25])[O-:26].[I:27].[OH2:32].[S:17](=[O:18])(=[O:19])([OH:20])[OH:21]>>[CH2:1]1[CH:2]([NH:10][S:11](=[O:12])(=[O:13])[CH:14]([CH3:15])[CH3:16])[CH2:3][c:4]2[cH:5][c:6]([I:22])[cH:7][cH:8][c:9]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)S(=O)(=O)NC1Cc2ccccc2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][I+3]([O-])([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(C)S(=O)(=O)NC1Cc2ccc(I)cc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |